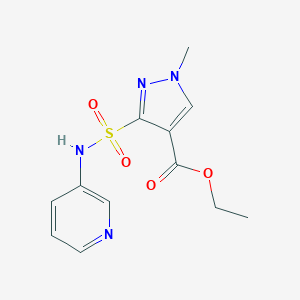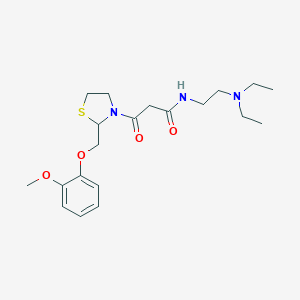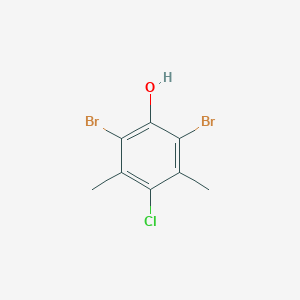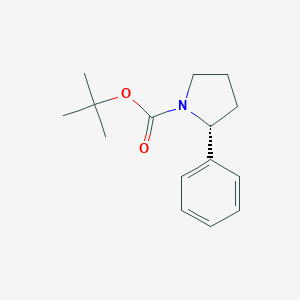
(R)-N-Boc-2-phenylpyrrolidine
Vue d'ensemble
Description
(R)-N-Boc-2-phenylpyrrolidine is a chemical compound that belongs to the family of pyrrolidines. It is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Lithiation-Substitution of N-Boc-2-phenylpyrrolidine and -piperidine : A study by Sheikh et al. (2012) demonstrated the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, significant for pharmaceuticals. This process involved lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine. The study also examined the rotation of the tert-butoxycarbonyl (Boc) group in these compounds, providing insights into optimal lithiation conditions (Sheikh et al., 2012).
Synthetic Applications of 2-Lithio-2-arylpyrrolidines : Beng et al. (2012) found that N-Boc-2-lithio-2-arylpyrrolidines are stable and can be alkylated or acylated with little to no loss of enantiopurity. This discovery expands the scope of reactions involving these compounds and their enantiomerization dynamics (Beng et al., 2012).
Selective Benzylic Lithiation of N-Boc-2-phenylpyrrolidine for NK1 Antagonist Synthesis : Xiao et al. (2005) utilized the selective lithiation of N-Boc-2-phenylpyrrolidine for synthesizing a potent NK1 ligand. This highlights the compound's role in developing specific pharmaceutical agents (Xiao et al., 2005).
Copper(II)-Catalysed Henry Reactions Using N-Boc-2-phenylpyrrolidine Derivatives : Scharnagel et al. (2014) showed that derivatives of N-Boc-2-phenylpyrrolidine could be used as efficient chiral ligands for Cu(II)-catalysed Henry reactions. This demonstrates the compound's utility in asymmetric synthesis processes (Scharnagel et al., 2014).
Use in Secondary Amine Synthesis : Matteson and Kim (2002) explored the use of asymmetric alkyldifluoroboranes derived from N-Boc-2-phenylpyrrolidine in secondary amine synthesis. This illustrates the compound's role in producing other important chemical entities (Matteson & Kim, 2002).
Palladium-Catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines : Millet and Baudoin (2015) conducted a study on the β-selective C(sp3)-H arylation of N-Boc-piperidines, including N-Boc-2-phenylpyrrolidine, showcasing its utility in the construction of complex molecules (Millet & Baudoin, 2015).
Propriétés
IUPAC Name |
tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-11-7-10-13(16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRWLVIUZOVWTI-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647736 | |
| Record name | tert-Butyl (2R)-2-phenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174311-02-5 | |
| Record name | 1,1-Dimethylethyl (2R)-2-phenyl-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174311-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2R)-2-phenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-N-Boc-2-phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




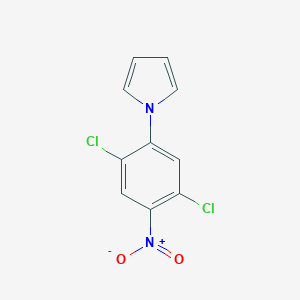


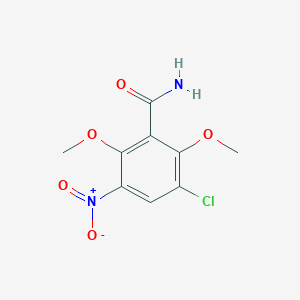

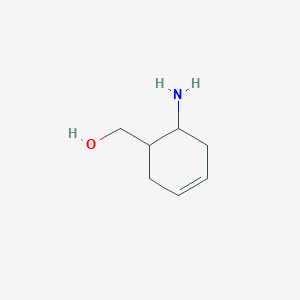
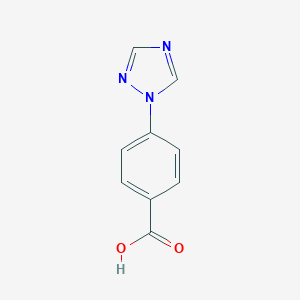
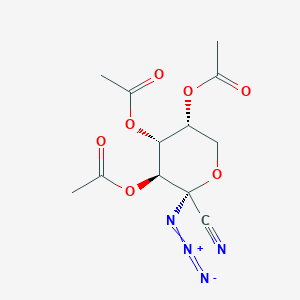
![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
